molecular formula C20H20BrN3O2S B2926830 (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone CAS No. 897473-11-9

(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone

Cat. No.: B2926830
CAS No.: 897473-11-9
M. Wt: 446.36
InChI Key: HYTXCLHZNPCWDD-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[d]thiazole . Benzo[d]thiazole derivatives have been studied for their anti-inflammatory properties . They are synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Scientific Research Applications

Antimicrobial and Antitumor Activities

Compounds containing benzothiazole, piperazine, and methanone groups have been extensively investigated for their antimicrobial properties. For example, derivatives synthesized from benzothiazoles and piperazine exhibited variable and modest antimicrobial activities against several bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011). Another study focused on triazole derivatives incorporating piperazine showed significant inhibition against pathogenic bacteria, suggesting their potential as antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018).

In the realm of cancer research, heterocyclic compounds similar to the specified chemical have been synthesized and evaluated for antitumor activities. Some of these compounds demonstrated inhibitory effects on the growth of a wide range of cancer cell lines, particularly leukemia, non-small lung cancer, and renal cancer (Bhole & Bhusari, 2011). This suggests the potential utility of such compounds in developing new cancer therapeutics.

Enzyme Inhibition and Alzheimer's Disease

The synthesized multifunctional amides, incorporating elements similar to the discussed chemical, have shown moderate enzyme inhibitory potentials and could be explored as therapeutic agents for Alzheimer's disease. These compounds exhibited enzyme inhibition activity against acetyl and butyrylcholinesterase enzymes, indicating their potential application in the management of neurodegenerative diseases (Hassan et al., 2018).

Future Directions

While specific future directions for this compound are not available, benzo[d]thiazole derivatives have been suggested as a good template for further drug development .

Properties

IUPAC Name

[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O2S/c1-2-26-16-6-3-14(4-7-16)19(25)23-9-11-24(12-10-23)20-22-17-8-5-15(21)13-18(17)27-20/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTXCLHZNPCWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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